(4R)-4-phenyl-2-oxazoline (4R)-4-phenyl-2-oxazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14097360
InChI: InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,7,9H,6H2/t9-/m0/s1
SMILES:
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol

(4R)-4-phenyl-2-oxazoline

CAS No.:

Cat. No.: VC14097360

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

(4R)-4-phenyl-2-oxazoline -

Specification

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
IUPAC Name (4R)-4-phenyl-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,7,9H,6H2/t9-/m0/s1
Standard InChI Key DBTPMQIQJZFVAB-VIFPVBQESA-N
Isomeric SMILES C1[C@H](N=CO1)C2=CC=CC=C2
Canonical SMILES C1C(N=CO1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(4R)-4-Phenyl-2-oxazoline belongs to the oxazoline family, featuring a partially saturated 1,3-oxazole ring (4,5-dihydrooxazole). The core structure comprises:

  • Oxazoline ring: A five-membered heterocycle with oxygen (O) at position 1 and nitrogen (N) at position 3.

  • Phenyl substituent: Attached to the 4-position of the ring, contributing steric bulk and electronic modulation.

  • Chiral center: The (4R)-configuration ensures enantioselective interactions in catalytic complexes .

The molecular formula is C₉H₉NO, with a molecular weight of 147.17 g/mol.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
IUPAC Name(4R)-4-phenyl-4,5-dihydro-1,3-oxazole
Molecular FormulaC₉H₉NO
Molecular Weight147.17 g/mol
Melting PointNot explicitly reported
Optical RotationDepends on solvent and concentration

Stereochemical Significance

The (4R)-configuration positions the phenyl group in a specific spatial orientation, critical for inducing asymmetry in metal-ligand complexes. This configuration is preserved in derivatives such as (+)-2,2′-isopropylidenebis[(4R)-4-phenyl-2-oxazoline], a C₂-symmetric ligand used in enantioselective cyclopropanation .

Synthesis and Manufacturing

General Synthetic Routes

Oxazolines are typically synthesized via cyclization of β-amino alcohols or hydroxyamides. For (4R)-4-phenyl-2-oxazoline, plausible routes include:

  • Amino Alcohol Pathway:

    • Reaction of (R)-2-amino-1-phenyl-1-propanol with a nitrile (e.g., acetonitrile) under acidic conditions.

    • Cyclodehydration catalyzed by reagents such as thionyl chloride (SOCl₂) or Burgess reagent .

  • Hydroxyamide Cyclization:

    • Treatment of N-(2-hydroxyethyl)benzamide with a dehydrating agent (e.g., PCl₅) to form the oxazoline ring.

Chiral purity is maintained using enantiomerically pure starting materials or via resolution techniques.

Table 2: Representative Synthetic Methods

MethodStarting MaterialConditionsYield
Amino Alcohol Cyclization(R)-2-Amino-1-phenyl-1-propanolSOCl₂, reflux60–75%
Hydroxyamide DehydrationN-(2-Hydroxyethyl)benzamidePCl₅, CH₂Cl₂, 0°C50–65%

Applications in Asymmetric Catalysis

Metal Coordination and Ligand Design

(4R)-4-Phenyl-2-oxazoline exhibits strong affinity for transition metals (e.g., Cu, Pd, Rh) via its nitrogen lone pair. Its modular structure allows tuning of steric and electronic properties:

  • Copper-Catalyzed Cyclopropanation: In the presence of CuI, the bis-oxazoline derivative facilitates asymmetric cyclopropanation of alkenes with phenyliodonium ylides, yielding cyclopropane α-amino acid esters with high enantiomeric excess (ee) .

  • Palladium-Mediated Cross-Couplings: Enhances selectivity in Suzuki-Miyaura couplings by stabilizing Pd(0) intermediates.

Table 3: Catalytic Performance in Selected Reactions

Reaction TypeMetal CenterSubstrateee (%)Reference
CyclopropanationCuIStyrene derivatives85–92
Diels-Alder ReactionZn(OTf)₂Cyclopentadiene78

Comparison with Related Ligands

(4R)-4-Phenyl-2-oxazoline outperforms simpler oxazolines in steric demand but is less bulky than phosphine-based ligands (e.g., BINAP). This balance enables broad substrate scope while maintaining selectivity.

Derivatives and Advanced Analogues

Bis-Oxazoline Ligands

The dimeric derivative (+)-2,2′-isopropylidenebis[(4R)-4-phenyl-2-oxazoline] (C₂₁H₂₂N₂O₂, MW 334.41 g/mol) exemplifies structural elaboration. This C₂-symmetric ligand enhances stereocontrol in bimetallic complexes .

Table 4: Key Derivatives

DerivativeMolecular FormulaApplication
(+)-2,2′-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]C₂₁H₂₂N₂O₂Asymmetric cyclopropanation
(R)-Ph-PyboxC₂₃H₁₉N₃O₂Enantioselective allylic alkylation

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